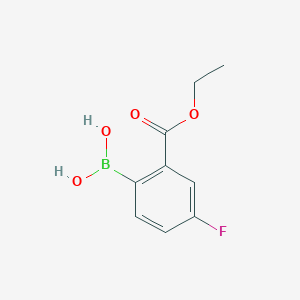

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(2-ethoxycarbonyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSELXAYSUUQLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674628 | |

| Record name | [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-40-6 | |

| Record name | [2-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid: A Keystone Reagent in Modern Drug Discovery

CAS Number: 1072951-40-6

This technical guide provides an in-depth exploration of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, purification, physicochemical properties, and pivotal applications, with a particular focus on its role in the synthesis of kinase inhibitors. This guide is designed to offer not just protocols, but a deep understanding of the chemical principles that make this reagent exceptionally valuable in the pharmaceutical and agrochemical industries.[1]

Introduction: The Strategic Advantage of Fluorinated Boronic Acids

This compound has emerged as a highly sought-after intermediate in organic synthesis, primarily due to its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly the biaryl scaffolds prevalent in many pharmaceuticals.

The strategic placement of the fluorine atom and the ethoxycarbonyl group on the phenyl ring imparts unique properties to this molecule. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule to its target protein.[1] The electron-withdrawing nature of both the fluorine and the ethoxycarbonyl group influences the electronic properties of the boronic acid, impacting its reactivity in cross-coupling reactions.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 1072951-40-6 | [2] |

| Molecular Formula | C₉H₁₀BFO₄ | [2] |

| Molecular Weight | 211.98 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 284-288 °C (for the related 4-fluorophenylboronic acid) | [3] |

| Solubility | Slightly soluble in water (for the related 4-fluorophenylboronic acid) | [4] |

Storage and Handling:

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1] It is recommended to store it under an inert atmosphere to prevent degradation. As with all boronic acids, it is important to handle the compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis and Purification: A Practical Approach

While multiple routes to substituted arylboronic acids exist, a common and effective strategy involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis. Below is a representative, field-proven protocol.

Synthesis Protocol

This protocol is based on established methods for the synthesis of similar arylboronic acids.[5]

Materials:

-

Ethyl 2-bromo-5-fluorobenzoate

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-bromo-5-fluorobenzoate (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. This step is critical for the efficient formation of the aryllithium intermediate.

-

Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight. The slow warming is crucial to ensure complete reaction and avoid side products.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench with 2M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour. Acidic hydrolysis converts the borate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: Addressing the Challenges

The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature. Recrystallization and the formation of a diethanolamine adduct are two effective methods.

Recrystallization Protocol:

-

Dissolve the crude boronic acid in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Diethanolamine Adduct Formation for Purification:

For boronic acids that are difficult to crystallize, forming a stable, crystalline adduct with diethanolamine can be an excellent purification strategy.[7][8][9]

-

Dissolve the crude boronic acid in a suitable solvent like dichloromethane.

-

Add diethanolamine dropwise. The diethanolamine adduct will often precipitate out of the solution.[9]

-

Collect the crystalline adduct by filtration.

-

To regenerate the pure boronic acid, the adduct can be treated with an acid and extracted into an organic solvent.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. It is a powerful tool for the formation of C-C bonds.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X) to form a Pd(II) complex.[10]

-

Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[10]

The presence of electron-withdrawing groups on the arylboronic acid, such as in this compound, can influence the rate of transmetalation. While electron-rich boronic acids generally react faster, the conditions can be optimized to achieve high yields with electron-deficient partners.[10]

Application in Kinase Inhibitor Synthesis: Targeting FGFR

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them an important therapeutic target.[13][14] Many FGFR inhibitors feature a biaryl core structure, which can be efficiently synthesized using the Suzuki-Miyaura reaction.

This compound is a key building block in the synthesis of potent and selective FGFR inhibitors.[1] The 4-fluoro substituent can form favorable interactions within the kinase active site, while the 2-ethoxycarbonyl group can serve as a handle for further synthetic modifications or as a key binding element itself.

Representative Suzuki-Miyaura Protocol for Kinase Inhibitor Scaffolding

This protocol illustrates the use of this compound in a typical Suzuki-Miyaura coupling to form a biaryl scaffold common in kinase inhibitors.

Materials:

-

A heterocyclic halide (e.g., a substituted pyrimidine or pyridine)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or DME)

Procedure:

-

Reaction Setup: To a reaction vessel, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Degassing: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of drug discovery and development. Its unique substitution pattern provides a strategic advantage in the design of novel therapeutics, especially kinase inhibitors. A thorough understanding of its properties, synthesis, purification, and reactivity in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, will empower researchers to effectively utilize this key building block in their synthetic endeavors.

References

-

MySkinRecipes. This compound. [Link]

-

CRO Splendid Lab Pvt. Ltd. 2-(Ethoxycarbonyl)-4-fluorophenylboronic Acid. [Link]

-

National Center for Biotechnology Information. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. [Link]

-

SciSpace. Paralog-Specific Kinase Inhibition of FGFR4: Adding to the Arsenal of Anti-FGFR Agents. [Link]

-

eChemCloud. This compound. [Link]

-

PubChem. 4-Fluorophenylboronic acid. [Link]

-

ChemRxiv. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. [Link]

-

Reddit. Purification of boronic acids?. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ACS Publications. Development of a Simple and Standard Process for Boronic Ester Synthesis. [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... [Link]

-

National Center for Biotechnology Information. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. [Link]

-

Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

-

MDPI. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. [Link]

-

Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]

-

National Center for Biotechnology Information. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

DiVA portal. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. 4-Fluorophenylboronic acid = 95 1765-93-1 [sigmaaldrich.com]

- 4. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic Acid

[1][2]

Executive Summary & Structural Significance

Compound Identity: this compound CAS Registry Number: 1072951-40-6 Molecular Weight: 211.98 g/mol [1][2]

This compound represents a "privileged scaffold" in medicinal chemistry.[1] It combines three critical design elements:

-

Boronic Acid Handle: Enables Suzuki-Miyaura cross-coupling for biaryl bond formation.[1][3]

-

Ortho-Ester (Ethoxycarbonyl): Provides a steric handle that influences the torsion angle of the resulting biaryl system (atropisomerism potential) and serves as a masked carboxylic acid or amide precursor.[1]

-

Para-Fluorine: Enhances metabolic stability (blocking P450 oxidation at the para-position) and modulates lipophilicity (

).[1]

Physicochemical Specifications

Accurate molecular weight calculations and physical properties are foundational for stoichiometry in drug development workflows.[1]

Table 1: Physicochemical Data Profile

| Property | Value | Technical Note |

| Molecular Formula | Confirmed via elemental composition.[1][2][4] | |

| Molecular Weight | 211.98 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, B: 10.81, F: 18.998, O: 15.999). |

| Exact Mass | 212.066 g/mol | Monoisotopic mass for HRMS validation.[1] |

| Physical State | Solid (Powder) | Typically off-white to beige.[1] |

| Solubility | DMSO, Methanol, DMF | Low water solubility; hydrolyzes slowly in aqueous base. |

| Storage | 2–8°C, Inert Gas | Hygroscopic.[1] Prone to dehydration (boroxine formation) if exposed to air/heat.[1] |

Isotopic Signature for Mass Spectrometry

When validating this compound via LC-MS, researchers must look for the distinct boron isotope pattern.[1] Boron exists as

-

M+H Peak: ~213.07 Da (Major)

-

Isotope Pattern: A lower intensity peak at M-1 (~212.07 Da) is characteristic of boron-containing species, distinguishing it from non-boron impurities.[1]

Synthetic Utility: The Suzuki-Miyaura Protocol

The primary application of this molecule is as a nucleophile in Palladium-catalyzed cross-coupling.[1] The presence of the ortho-ethoxycarbonyl group introduces steric bulk, which can slow down the transmetalation step compared to unhindered phenylboronic acids.

Mechanism of Action

The catalytic cycle involves three stages.[1] The Transmetalation step is the critical bottleneck for this specific sterically encumbered substrate.[1]

Figure 1: Catalytic cycle emphasizing the activation required for the ortho-substituted boronate.

Optimized Experimental Protocol

Objective: Coupling of this compound with an aryl bromide (Ar-Br).

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Catalyst:

(3-5 mol%) - Chosen for robustness against steric bulk.[1] -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with the aryl bromide, boronic acid, and base. Seal and purge with Nitrogen (

) or Argon for 5 minutes.[1] Why: Oxygen poisons the Pd(0) species. -

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a counter-flow of inert gas.[1]

-

Thermal Activation: Heat the mixture to 80–90°C.

-

Note: The ortho-ester may hydrolyze if temperatures exceed 100°C in basic media.[1] Monitor strictly.

-

-

Validation (IPC): After 2 hours, sample 10 µL into MeOH for LC-MS. Look for the disappearance of the bromide and the emergence of the biaryl mass.

-

Workup: Dilute with Ethyl Acetate, wash with brine, dry over

, and concentrate.

Quality Control & Analytics

Ensuring the integrity of the boronic acid starting material is paramount.[1] Boronic acids often exist in equilibrium with their cyclic anhydride (boroxine) form.[1]

Self-Validating Analytical Checks[1]

-

-NMR (DMSO-

-

Boronic Hydroxyls: Look for a broad singlet around

8.0–8.5 ppm (2H).[1] If this is absent, the compound may have dehydrated to the boroxine (which is still reactive but alters stoichiometry). -

Ethyl Group: Quartet at ~4.3 ppm and Triplet at ~1.3 ppm confirms the ester integrity.[1]

-

Aromatic Region: Three protons.[1][4][6] The proton ortho to the Fluorine will show distinct H-F coupling (

).[1]

-

-

HPLC Purity:

Handling and Stability

The Dehydration Hazard:

Boronic acids spontaneously dehydrate to form trimeric boroxines (

-

Impact: This changes the effective molecular weight from 211.98 to ~193 (per monomer unit).[1]

-

Mitigation: If precise stoichiometry is required, "re-hydrate" the sample by dissolving in THF/Water (9:1) for 30 minutes before use, or calculate stoichiometry assuming a mixture if the melting point is depressed.

References

-

ChemSRC . This compound - Physicochemical Properties. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism for Suzuki Coupling).[1]

-

MySkinRecipes . Chemical Specifications and Applications of Fluorinated Boronic Acids. Retrieved from

-

Boron Molecular . General Handling of Fluorophenylboronic Acids. Retrieved from

Sources

- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 3. This compound [myskinrecipes.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. escholarship.org [escholarship.org]

- 6. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid . It is designed for researchers requiring high-fidelity handling of this functionalized organoboron intermediate.[1]

Compound Identifier: this compound Target Class: Ortho-substituted functionalized arylboronic acid Primary Application: Suzuki-Miyaura cross-coupling, fragment-based drug discovery (FBDD), synthesis of fluorinated heterocycles.[1]

Part 1: Executive Summary & Chemical Profile

This compound presents a unique stability challenge due to the synergistic effects of the electron-withdrawing fluorine at the para-position and the bulky ester group at the ortho-position.

Unlike simple phenylboronic acid, this molecule is not thermodynamically static.[1] It exists in a dynamic equilibrium sensitive to moisture, pH, and temperature. The ortho-ethoxycarbonyl group exerts a "Proximity Effect," where the carbonyl oxygen can datively coordinate to the empty p-orbital of the boron atom. While this can temporarily stabilize the boronic acid against oxidation, it paradoxically activates the C-B bond towards protodeboronation (hydrolytic cleavage) under non-ideal conditions.

Physicochemical Profile

| Property | Specification | Critical Note |

| Molecular Weight | 211.98 g/mol | |

| State | Solid (Powder/Crystalline) | Hygroscopic tendency due to boronic acid moiety.[1][2] |

| Acidity (pKa) | ~7.5 - 8.0 (Estimated) | Lower than phenylboronic acid (8.[1]8) due to p-F and o-COOEt electron withdrawal.[1] |

| Solubility | DMSO, Methanol, Ethanol | Avoid prolonged storage in protic solvents (promotes solvolysis). |

| Lability | Moderate to High | High risk of protodeboronation in basic aqueous media.[1] |

Part 2: Degradation Mechanisms (The "Why")

To store this compound effectively, one must understand the three specific pathways by which it degrades.

Protodeboronation (Irreversible)

This is the primary failure mode for ortho-substituted boronic acids.[1] The ortho-ester group facilitates the cleavage of the Carbon-Boron bond, replacing the boronic acid moiety with a hydrogen atom.

-

Mechanism: Water or base attacks the boron center.[1] The ortho-carbonyl group stabilizes the transition state or the leaving group, accelerating the cleavage.

-

Result: Formation of ethyl 3-fluorobenzoate (useless impurity).[1]

-

Trigger: Moisture + Base + Heat.[1]

Boroxine Formation (Reversible)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[1]

-

Mechanism: 3 molecules of boronic acid lose 3 water molecules to form a six-membered B3O3 ring.[1]

-

Result: Change in stoichiometry and melting point.

-

Trigger: Dry environment, vacuum, or heat.

-

Note: This is often acceptable for synthesis as boroxines re-hydrolyze in situ, but it complicates gravimetric stoichiometry.[1]

Oxidative Deboronation

-

Mechanism: Reaction with atmospheric oxygen (ROS) to form the corresponding phenol.[1]

-

Result: Formation of ethyl 4-fluoro-2-hydroxybenzoate .[1]

-

Trigger: Long-term air exposure.[1]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the competing equilibria and irreversible sinks that dictate storage strategy.

Caption: Figure 1. Degradation topology showing the reversible boroxine cycle vs. the irreversible protodeboronation sink driven by the ortho-ester.

Part 4: Storage & Handling Protocols[1]

Based on the instability of the ortho-ester linkage, the following "Gold Standard" protocol is required to maintain purity >97%.

Storage Hierarchy

-

Primary Container: Amber glass vial with a Teflon-lined screw cap (minimize light and plasticizer leaching).[1]

-

Atmosphere: Argon backfill is mandatory. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for solids.[1]

-

Temperature: 2°C to 8°C (Refrigerated).

-

Why? Freezing (-20°C) can sometimes precipitate water condensation upon thawing, which triggers protodeboronation. 4°C is the sweet spot for stability without thermal shock.[1]

-

-

Desiccation: Store the vial inside a secondary jar containing active desiccant (Silica gel or Drierite).

Handling Workflow (The "Self-Validating" System)

Do not simply "weigh and use." Follow this logic to ensure reaction success:

-

Equilibration: Allow the refrigerated vial to warm to Room Temperature (RT) before opening.

-

Aliquot Strategy: If the bottle is large (>5g), subdivide it into single-use aliquots under an inert atmosphere glovebox or bag. Repeated open/close cycles degrade the bulk material.[1]

-

Solvent Choice:

-

Avoid: Acetone (forms boronate complexes), Ethanol (trans-esterification risk over time).[1]

-

Preferred: Anhydrous THF, DMF, or Dioxane.

-

-

Base Addition: In Suzuki couplings, add the base (e.g., K2CO3) last , immediately before heating. Do not premix the boronic acid and base in water/solvent for extended periods.[1]

Part 5: Quality Control & Analytics

Before committing this reagent to a high-value synthesis, validate its integrity using these markers.

Visual Inspection

-

Pass: White to off-white free-flowing powder.[1]

-

Fail: Sticky paste or "wet" looking clumps (indicates hydrolysis or significant impurity).[1]

NMR Diagnostics (The Truth Source)

Run a quick 1H NMR in DMSO-d6 .

| Marker | Chemical Shift (approx.) | Diagnosis |

| Boronic Acid -OH | ~8.0 - 8.5 ppm (Broad Singlet) | Presence confirms Boronic Acid species.[1] Disappearance suggests Boroxine or degradation.[1] |

| Ethyl Ester (CH2) | ~4.3 ppm (Quartet) | Sharp quartet = Intact ester.[1] Multiplicity change = Hydrolysis.[1] |

| Aromatic Proton (H3) | Shift X (Doublet of Doublets) | Compare integration to the Ester CH2.[1] Ratio must be 1:2. |

Critical QC Check: Look for a new set of aromatic peaks slightly upfield or downfield.[1] This indicates protodeboronation (Ethyl 3-fluorobenzoate).[1] If these impurities >5%, repurification is difficult; recrystallization from Et2O/Hexane may be attempted, but yield will be low.

HPLC Method

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1]

-

Detection: UV @ 254 nm.[1]

-

Note: Boronic acids often streak on silica.[1] Reverse phase is cleaner.[1] The deboronated impurity will be significantly less polar (elutes later) than the boronic acid.[1]

Part 6: References

-

Boronic Acid Stability & Protodeboronation:

-

Ortho-Substituent Effects:

-

General Storage Guidelines:

Sources

A Technical Guide to (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid has emerged as a critical building block in modern medicinal chemistry. Its unique trifunctional nature—a boronic acid for versatile cross-coupling, a fluorine atom for modulating pharmacokinetic and pharmacodynamic properties, and an ethoxycarbonyl group for further functionalization or as a directing group—positions it as a high-value reagent in the synthesis of complex pharmaceutical intermediates. This in-depth guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Sourcing

This compound, identified by CAS Number 1072951-40-6 , is readily available from a range of commercial suppliers. It is typically offered as a white to off-white solid with purities generally ranging from 96% to over 98%. Researchers can procure this reagent in quantities spanning from milligrams for initial screening to kilograms for larger-scale synthesis campaigns.

For practical applications, it is often advantageous to source the more stable pinacol ester derivative , ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluorobenzoate. This form offers a longer shelf life and is often preferred for its ease of handling and compatibility with a broader range of reaction conditions.

Below is a comparative table of prominent suppliers:

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich | 4-Fluorophenylboronic acid, pinacol ester | ≥95% | Varies |

| Thermo Fisher Scientific | This compound | 97% | 1g, 5g, etc.[1] |

| Aladdin Scientific | This compound | ≥97% | 250mg, 1g, 5g[2] |

| BLD Pharm | 4-Fluoro-3-methoxycarbonylphenylboronic acid | - | - |

| MySkinRecipes | This compound | 97% | 250mg, 1g, 5g[3] |

| Chemcd | 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid | 96% | Varies[4] |

Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties and Handling

While experimentally determined physical properties for this compound are not consistently reported in publicly available literature, data for structurally similar compounds provide valuable insights. For instance, the related 4-fluorophenylboronic acid has a melting point of 262-265 °C[5]. The pinacol ester of 2-ethoxycarbonylphenylboronic acid is a crystalline powder with a melting point of 65°C[6].

Handling and Storage: Like most boronic acids, this reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C[3]. The presence of the ethoxycarbonyl group may influence its stability, and care should be taken to avoid hydrolysis. For long-term storage, the pinacol ester is the preferred form.

Synthesis Protocol: A Step-by-Step Guide

While numerous suppliers offer this reagent, an in-house synthesis may be desirable for cost-effectiveness in large-scale applications or for the preparation of custom analogs. The following is a generalized, two-step procedure for the synthesis of the pinacol ester of this compound, based on established methodologies for similar compounds.

Step 1: Fischer Esterification of 5-Fluoro-2-(trimethylsilyl)benzoic acid

This initial step involves the protection of the carboxylic acid functionality as an ethyl ester.

Materials:

-

5-Fluoro-2-(trimethylsilyl)benzoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated solution)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-Fluoro-2-(trimethylsilyl)benzoic acid in absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.

-

Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 5-fluoro-2-(trimethylsilyl)benzoate. This intermediate is often used in the next step without further purification.

Step 2: Borylation to form Ethyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

This step introduces the boronic ester functionality.

Materials:

-

Ethyl 5-fluoro-2-(trimethylsilyl)benzoate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine ethyl 5-fluoro-2-(trimethylsilyl)benzoate, bis(pinacolato)diboron, a palladium catalyst, and potassium acetate in anhydrous 1,4-dioxane.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, ethyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Key Applications in Drug Discovery

The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the construction of biaryl scaffolds.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Sources

- 1. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 2. labcompare.com [labcompare.com]

- 3. This compound [myskinrecipes.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

role of boronic acids in medicinal chemistry

The Boron Advantage: Strategic Integration of Boronic Acids in Modern Medicinal Chemistry

Executive Summary

Historically dismissed as toxic curiosities or relegated strictly to the realm of synthetic reagents (via Suzuki-Miyaura coupling), boronic acids have undergone a radical re-evaluation in the last two decades. They are no longer just "building blocks"; they are high-value pharmacophores. Their rise is driven by a unique chemical attribute: the empty

Part 1: The Chemical Basis of Efficacy

The efficacy of boron-based drugs rests on their ability to mimic the transition state of hydrolytic enzymes.

The Lewis Acid "Warhead"

Boron is electron-deficient. In its neutral, trigonal planar

-

Mechanism: Upon encountering a nucleophile (e.g., the hydroxyl group of a catalytic serine residue), the boron atom accepts a lone pair.

-

Geometry Shift: The geometry shifts from trigonal planar (

) to tetrahedral ( -

Biological Relevance: This tetrahedral adduct closely mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis. Consequently, boronic acids bind to proteases with exceptionally high affinity (

often in the low nanomolar or picomolar range) while remaining reversible—a key safety advantage over irreversible alkylating agents.

Reversible Covalency

Unlike epoxides or Michael acceptors that often form permanent bonds leading to off-target toxicity (haptenization), boronic acids establish an equilibrium.

Diagram 1: The Serine Trap Mechanism This diagram illustrates the conversion of the trigonal boronic acid to the tetrahedral inhibitory adduct within a protease active site.

Caption: Transformation of sp2 boronic acid to sp3 boronate adduct via nucleophilic attack by catalytic serine.

Part 2: Therapeutic Architectures & Case Studies

The integration of boron has led to three distinct architectural classes in approved drugs: Peptide Boronic Acids , Benzoxaboroles , and Cyclic Boronic Acids .

Proteasome Inhibitors (Peptide Boronic Acids)[2]

-

Target: The 26S proteasome (specifically the

subunit).[4] -

Medicinal Chemistry Logic: Bortezomib is a dipeptide mimic where the C-terminal carboxylic acid is replaced by a boronic acid. The boron atom traps the catalytic threonine residue of the proteasome.

-

Optimization: The boronic acid moiety is highly polar. To improve bioavailability and stability, second-generation inhibitors like Ixazomib use citrate ester prodrugs that hydrolyze in plasma to release the active boronic acid.

Benzoxaboroles: Solving the Stability Challenge

Simple phenylboronic acids can be metabolically unstable or chemically reactive. Fusing the boron into a heterocyclic ring creates a benzoxaborole .[5]

-

Advantage: The intramolecular B-O bond reduces the Lewis acidity slightly, improving chemical stability and solubility while maintaining biological activity.

-

Case Study: Tavaborole (Kerydin)

-

Case Study: Crisaborole (Eucrisa)

Beta-Lactamase Inhibitors (Cyclic Boronic Acids)[7]

-

Logic: Bacteria produce beta-lactamases to destroy antibiotics. Vaborbactam contains a cyclic boronic acid that mimics the beta-lactam ring. It covalently binds the beta-lactamase serine, preventing it from hydrolyzing the partner antibiotic (Meropenem).

Table 1: Comparative Analysis of FDA-Approved Boron Therapeutics

| Drug Name | Class | Target | Mechanism | Indication | Key PK/Chem Feature |

| Bortezomib | Peptide Boronic Acid | 26S Proteasome ( | Reversible Covalent (Threonine) | Multiple Myeloma | First-in-class; IV/SubQ admin. |

| Ixazomib | Peptide Boronic Ester | 26S Proteasome | Reversible Covalent | Multiple Myeloma | Citrate ester prodrug allows oral dosing. |

| Tavaborole | Benzoxaborole | Leucyl-tRNA Synthetase | tRNA Trapping (OBORT) | Onychomycosis | High nail penetration; unique tRNA adduct. |

| Crisaborole | Benzoxaborole | PDE4 | Bimetallic Coordination | Atopic Dermatitis | Anti-inflammatory; topical formulation. |

| Vaborbactam | Cyclic Boronic Acid | Beta-lactamases (KPC) | Reversible Covalent (Serine) | cUTI (w/ Meropenem) | Restores carbapenem efficacy in resistant strains.[13] |

Part 3: Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are designed with internal validation steps.

Protocol A: Kinetic Determination of for Boronic Acid Inhibitors

Objective: Determine the inhibition constant (

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100 (prevents promiscuous aggregation).

-

Substrate: Chromogenic peptide (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

-

Enzyme: Purified target protease (titrated to give linear velocity).

-

Inhibitor: Boronic acid stock in DMSO.

Workflow:

-

Pre-incubation (Critical for Slow-Binding): Boronic acids often exhibit slow-binding kinetics due to the geometry change (

).-

Mix Enzyme (final conc. 1-5 nM) with Inhibitor (varying conc. 0 to 100x expected

) in Assay Buffer. -

Incubate for 30 minutes at 37°C to reach equilibrium (

).

-

-

Reaction Initiation:

-

Add Substrate (concentration =

of the substrate). -

Final DMSO concentration must be < 2%.

-

-

Measurement:

-

Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes.

-

-

Data Analysis (Self-Validation):

-

Plot

vs. [Inhibitor]. -

Fit to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition model.

-

Validation Check: If the

shifts significantly with longer pre-incubation times (e.g., 5 min vs 60 min), the compound is a slow-binding inhibitor . Report

-

Protocol B: Palladium-Catalyzed Borylation (Synthesis of Lead Compounds)

Objective: Install a boronic ester moiety on an aryl halide lead compound.

Method (Miyaura Borylation):

-

Reactants: Aryl Halide (1.0 eq), Bis(pinacolato)diboron (

, 1.1 eq), KOAc (3.0 eq). -

Catalyst:

(0.05 eq). -

Solvent: 1,4-Dioxane (anhydrous).

-

Procedure:

-

Combine solids in a sealable tube. Purge with Argon for 5 minutes (Oxygen inhibits the catalyst).

-

Add solvent. Seal and heat to 80-100°C for 2-12 hours.

-

Monitor: TLC/LCMS for disappearance of Aryl Halide.

-

-

Workup (Validation):

-

Filter through Celite.

-

Critical Step: Boronic esters can degrade on silica. Use rapid chromatography or crystallize if possible.

-

Validation: Verify product by

-NMR (typically

-

Part 4: Strategic Development Workflow

The following diagram outlines the decision logic for developing a boron-based drug, addressing the common pitfalls of stability and permeability.

Diagram 2: Boron Drug Development Logic

Caption: Decision tree for optimizing boronic acid pharmacophores into viable drug candidates.

Part 5: Future Horizons

The field is moving beyond simple enzyme inhibition.

-

Boron Neutron Capture Therapy (BNCT): New agents using carboranes (clusters of boron) are being designed to deliver high payloads of

to tumors. Upon neutron irradiation, the boron captures a neutron and releases a localized alpha particle, destroying the cancer cell from within. -

ROS-Activated Prodrugs: Boronic acids react rapidly with Hydrogen Peroxide (

) to form phenols (deboronation). Since cancer cells often have high ROS levels, boronic acids are being used as masking groups that are cleaved specifically in the tumor microenvironment to release a toxic payload.

References

-

Bortezomib Mechanism & Approval

-

Benzoxaboroles (Tavaborole/Crisaborole)

-

Vaborbactam & Beta-Lactamase Inhibition

-

Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link

-

-

Boronic Acid Medicinal Chemistry Review

-

General Synthetic & Stability Data

-

Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 9. mdpi.com [mdpi.com]

- 10. fieldlab.org [fieldlab.org]

- 11. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzoxaboroles | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. m.youtube.com [m.youtube.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

steric hindrance in ortho-substituted phenylboronic acids

Title: Overcoming Steric Barriers: A Technical Guide to Coupling Ortho-Substituted Phenylboronic Acids

Executive Summary The Suzuki-Miyaura cross-coupling of ortho-substituted phenylboronic acids represents a classic "steric vs. kinetic" paradox in organic synthesis. While the ortho-substituent is often essential for the pharmacophore (e.g., restricting atropisomer rotation or improving metabolic stability), it introduces a dual failure mode: it kinetically retards the transmetallation step and thermodynamically accelerates protodeboronation (hydrodeboronation).

This guide moves beyond generic "optimization screens" to provide a mechanistic roadmap for coupling sterically hindered boron species. It integrates ligand field theory, kinetic control via MIDA boronates, and practical protocols for drug discovery applications.

Part 1: The Mechanistic Landscape

To solve the problem, one must first understand the specific failure mode. In sterically hindered systems, the standard catalytic cycle is disrupted at two critical junctures.

The Transmetallation Bottleneck

In unhindered systems, oxidative addition is often rate-limiting. However, for ortho-substituted boronic acids, transmetallation becomes the rate-determining step (RDS). The steric bulk prevents the formation of the requisite

The Protodeboronation Trap

As transmetallation slows, the resting state of the boronic acid in the basic reaction medium renders it vulnerable to protodeboronation. Ortho-substituents often accelerate this decomposition via:

-

Steric Relief: Cleavage of the C-B bond relieves strain in the crowded ortho-environment.

-

Electronic Catalysis: Substituents capable of hydrogen bonding (e.g., -OH, -NH2) or heteroatoms can coordinate to water/base, facilitating the protonolysis of the C-B bond.

Figure 1: The "Kinetic Trap" in hindered Suzuki couplings. The steric bottleneck at transmetallation increases the residence time of the activated boronate, diverting flux toward irreversible protodeboronation.

Part 2: Ligand Design & Catalyst Selection

Overcoming the transmetallation barrier requires a ligand that is bulky enough to enforce a mono-ligated Pd(0) species (increasing reactivity) but flexible enough to accommodate the incoming nucleophile.

The Buchwald Dialkylbiarylphosphine Solution

Dialkylbiarylphosphines (Buchwald Ligands) are the industry standard for these transformations. Their efficacy stems from specific structural features:

-

The Biaryl Backbone: Prevents cyclometallation and increases stability.

-

Dialkyl Groups (Cy, tBu): High electron density facilitates oxidative addition.

-

Secondary Interaction: The interaction between the Pd center and the ipso-carbon of the lower ring stabilizes the monoligated species [L-Pd-Ar]+, creating an open coordination site for the bulky boronic acid.

Ligand Selection Matrix for Ortho-Substituted Substrates:

| Ligand | Structure Features | Best Use Case |

| SPhos | 2,6-dimethoxy substitution | First-line choice. Excellent for 2-substituted and 2,6-disubstituted boronic acids. The methoxy groups confer stability via hemilability. |

| XPhos | 2,4,6-triisopropyl substitution | Extreme steric bulk. Use when SPhos fails, particularly for tetra-ortho-substituted biaryl synthesis. |

| RuPhos | 2,5-diethoxy substitution | Specialized for electron-poor aryl halides or when using secondary amines, but also effective for hindered biaryls. |

| AntPhos | Anthracene backbone | Niche/Advanced. Specifically designed for "impossible" couplings (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted boronic acid). |

Part 3: The MIDA Boronate Strategy (Slow Release)

When ligand optimization fails, the issue is usually the rate of decomposition exceeding the rate of coupling. The solution is to throttle the concentration of the free boronic acid using N-Methyliminodiacetic acid (MIDA) boronates.

The Mechanism: MIDA boronates are sp3-hybridized and chemically inert to transmetallation. Under aqueous basic conditions (K3PO4/H2O), they slowly hydrolyze to release the reactive sp2 boronic acid. This keeps the standing concentration of the unstable species low, minimizing second-order decomposition pathways while maintaining enough substrate for the Pd cycle.

Figure 2: The Kinetic Control principle of MIDA boronates. By rate-limiting the supply of free boronic acid, the system favors the productive cross-coupling over decomposition.

Part 4: Practical Methodologies & Protocols

Protocol A: The "Standard" Hindered Coupling (SPhos)

Applicability: Single ortho-substituent or moderate steric hindrance.

-

Catalyst Prep: In a glovebox or under Ar, charge a reaction vial with Pd(OAc)2 (2 mol%) and SPhos (4 mol%). Note: Using precatalyst XPhos Pd G4 is superior for reproducibility.

-

Substrates: Add Aryl Halide (1.0 equiv) and Ortho-Substituted Boronic Acid (1.5 equiv).

-

Base: Add K3PO4 (3.0 equiv). Avoid carbonate bases if protodeboronation is observed; phosphate buffers the pH more effectively.

-

Solvent: Add Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) . The water is non-negotiable for the boronate activation.

-

Reaction: Seal and heat to 100°C for 12-24 hours.

-

Workup: Cool, filter through Celite, and purify.

Protocol B: The "Slow Release" MIDA Coupling

Applicability: 2,6-disubstituted boronic acids or highly unstable heteroaryl boronates.

-

Setup: Charge vial with Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and XPhos Pd G4 (2-5 mol%).

-

Base: Add K3PO4 (anhydrous, finely ground, 5.0 equiv).

-

Solvent: Add 1,4-Dioxane and Water in a 5:1 ratio .

-

Critical: The ratio of water controls the hydrolysis rate. If reaction is too slow, increase water; if decomposition occurs, decrease water.

-

-

Reaction: Heat to 60-80°C . Monitor by LCMS.

-

Note: MIDA couplings often require longer times (24-48h) due to the slow release mechanism.

-

Part 5: Troubleshooting "Impossible" Substrates

| Observation | Diagnosis | Corrective Action |

| No Product, Full SM Recovery | Oxidative Addition Failure | Switch to XPhos or BrettPhos ; Change halide from Cl to Br/I. |

| Protodeboronated Boronic Acid | Hydrolysis > Transmetallation | Switch to MIDA boronate (Protocol B); Use anhydrous conditions with CsF (anhydrous fluoride activation). |

| Homocoupling of Halide | Disproportionation of Pd(II) | Reduce catalyst loading; Ensure strict O2 exclusion; Add 10% free ligand . |

| Reaction Stalls at 50% | Catalyst Death | Add a second portion of catalyst after 12h; Switch to Pd-G4 precatalysts to prevent Pd-black formation. |

References

-

Mechanism of Suzuki Coupling & Transmetall

-

Buchwald Ligands (SPhos/XPhos)

-

MIDA Boronates & Slow Release Str

-

Protodeboron

-

Instability of 2,6-Disubstituted Boronic Acids

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. MIDA Boronates [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Protodeboronation [organic-chemistry.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of fluorinated biaryl compounds

Topic: Strategic Implementation of Fluorinated Biaryl Compounds: From Drug Discovery to Materials Science Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Materials Scientists

Executive Summary

The fluorinated biaryl motif represents a privileged scaffold in modern chemical science, bridging the gap between biological efficacy and material performance.[1] This guide dissects the technical utility of these compounds, moving beyond simple structural descriptions to the physicochemical mechanics that drive their application. We explore how the strategic introduction of fluorine—the "element of surprise"—modulates pKa, lipophilicity, metabolic stability, and molecular planarity (atropisomerism), providing a roadmap for their synthesis and application in high-value contexts.

The Fluorine Effect: Physicochemical Mechanics

The utility of fluorinated biaryls stems from the unique properties of the C-F bond: high electronegativity (4.0 Pauling), low polarizability, and a van der Waals radius (1.47 Å) intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å).

Electronic Modulation and pKa Shifts

Fluorine's inductive effect (

Conformational Control (Atropisomerism)

Perhaps the most profound impact of fluorine in biaryl systems is steric. Replacing a hydrogen with fluorine at the ortho position introduces a steric clash that forces the two aromatic rings to twist out of planarity.

-

Dihedral Angle: While non-substituted biphenyl has a dihedral angle of ~44° in solution, ortho-fluorination increases this torsion, potentially locking the conformation.

-

Atropisomerism: In highly substituted systems (e.g., 2,2'-difluorobiphenyls), the rotation barrier can exceed 20 kcal/mol, creating separable axial chiral enantiomers. This "conformational locking" pre-organizes the molecule for binding, reducing the entropic penalty upon docking to a protein target.

Metabolic Blocking

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol) and resistant to cytochrome P450 oxidative metabolism. Strategic fluorination at metabolically labile sites (typically para positions) blocks hydroxylation, significantly extending the in vivo half-life (

Visualization: The Physicochemical Impact Workflow

The following diagram illustrates the causal relationships between fluorine substitution and molecular properties.

Figure 1: Causal network showing how fluorine substitution drives key physicochemical parameters in biaryl design.

Pharmaceutical Applications

Case Study: Kinase Inhibitors

Many FDA-approved kinase inhibitors utilize fluorinated biaryl scaffolds.

-

Mechanism: The biaryl axis often occupies the hydrophobic pocket of the kinase ATP-binding site.

-

Role of Fluorine:

-

Selectivity: Fluorine interactions with the protein backbone (C-F···H-N or C-F···C=O orthogonal dipolar interactions) can improve selectivity profiles.

-

Solubility: While fluorine is lipophilic, the induced polarity in the aromatic ring can sometimes improve solvation compared to a methyl group.

-

Bioisosterism in Drug Design

The fluorinated phenyl ring is often used as a bioisostere for a pyridine ring or a thiophene ring. The 3,4-difluorophenyl motif, in particular, is a "privileged structure" found in numerous bioactive compounds (e.g., enzyme inhibitors), mimicking the electronics of a pyridine while maintaining the carbocyclic skeleton.

Materials Science: Liquid Crystals

In the field of Liquid Crystal Displays (LCDs), fluorinated biaryls are indispensable.

-

Viscosity & Response Time: Unlike cyano-substituted biaryls, fluorinated analogs possess lower rotational viscosity (

), leading to faster switching speeds in displays. -

High Resistivity: Fluorinated compounds hold charge better (high Voltage Holding Ratio), which is crucial for Active Matrix (TFT) displays to prevent image flickering.

-

Dielectric Anisotropy (

): The C-F bond creates a strong dipole. By aligning multiple fluorine atoms (e.g., 3,4,5-trifluorophenyl), materials scientists can tune the dielectric anisotropy, essential for the electro-optical response of the liquid crystal phase.

Experimental Protocol: Synthesis of Fluorinated Biaryls

Methodology: Suzuki-Miyaura Cross-Coupling Challenge: Fluorinated boronic acids (especially polyfluorinated ones) are prone to protodeboronation (loss of the boron group) under basic, aqueous conditions, leading to low yields. Solution: Use of anhydrous conditions or mild bases with specialized phosphine ligands.

Protocol: Synthesis of 2,2'-Difluorobiphenyl

Reagents:

-

1-Bromo-2-fluorobenzene (1.0 equiv)

-

2-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: SPhos (4 mol%) - Crucial for bulky/hindered biaryls

-

Base: K

PO -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous if deboronation is observed)

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk flask or microwave vial and cool under Argon.

-

Add Pd(OAc)

(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). -

Add the aryl halide (1.0 mmol) and boronic acid (1.2 mmol).

-

Add finely ground K

PO

-

-

Solvation & Degassing:

-

Add Toluene (4 mL) and Water (0.4 mL).

-

Critical Step: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

-

-

Reaction:

-

Seal the vessel.[2]

-

Heat to 100°C for 12-16 hours (or 120°C for 30 min in microwave).

-

Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the aryl bromide.

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry organic layer over MgSO

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Note: Fluorinated biaryls often have distinct R

values compared to non-fluorinated analogs due to polarity differences.

-

Visualization: Synthetic Decision Tree

This diagram guides the researcher in selecting the optimal coupling conditions based on substrate fluorination patterns.

Figure 2: Decision matrix for optimizing Suzuki-Miyaura coupling conditions for fluorinated substrates.

Summary Data: Comparative Properties

The table below highlights the shift in properties when transitioning from a hydrogen-based biaryl to a fluorinated analog.

| Property | Biphenyl (H-H) | 2,2'-Difluorobiphenyl (F-F) | Impact/Application |

| Dihedral Angle | ~44° | ~60-70° | Increased non-planarity; Atropisomerism potential. |

| Bond Energy | C-H: 99 kcal/mol | C-F: 116 kcal/mol | Metabolic stability (blocks oxidation). |

| LogP (Lipophilicity) | 4.01 | ~4.2 - 4.5 | Modulates membrane permeability. |

| Dielectric Anisotropy | Low | High (tuned by F position) | Critical for Liquid Crystal switching voltage. |

| Metabolic Liability | High (Hydroxylation) | Low (at F-sites) | Extends drug half-life. |

References

-

Physicochemical Properties of Fluorinated Biaryls Source: Journal of Medicinal Chemistry Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents URL:[Link]

-

Synthesis Protocols (Suzuki-Miyaura) Source: Chemical Reviews Title: Metal-Catalyzed Cross-Coupling Reactions URL:[Link]

-

Liquid Crystal Applications Source: MDPI (Materials) Title: Fluorinated Liquid Crystals: Design and Properties URL:[Link]

-

Atropisomerism and Drug Design Source: Nature Reviews Drug Discovery Title: Atropisomerism in Drug Discovery URL:[Link]

-

Protodeboronation Challenges Source: Journal of the American Chemical Society Title: Mechanism and Inhibition of Protodeboronation in Suzuki Coupling URL:[Link]

Sources

Technical Guide: Strategic Utilization of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic Acid

[1][2]

Part 1: Chemical Profile & Strategic Value[2][3][4]

The Molecule

This compound is a high-value bifunctional building block.[1][2] Its structure integrates three critical features for drug discovery:

-

Boronic Acid (C1): The primary handle for C-C bond formation (Suzuki-Miyaura coupling).[1][2][3][4]

-

Ethoxycarbonyl Group (C2): An ortho-positioned ester acting as a "masked" cyclization partner.[1][2][3] This steric bulk challenges the coupling step but enables the rapid construction of fused heterocycles post-coupling.[1][2]

-

Fluorine Substituent (C4): A metabolic blocker positioned para to the boronic acid.[1][2][3] In the final biaryl system, this fluorine atom often occupies a solvent-exposed region, modulating lipophilicity and blocking P450 oxidation at the typically reactive para-position.[1][5]

The "Ortho-Effect" Challenge

The presence of the ethoxycarbonyl group at the ortho position (C2) creates significant steric hindrance around the boron center.[1][2][3] This increases the energy barrier for the transmetallation step in palladium-catalyzed couplings.[1][2] Furthermore, the ester carbonyl oxygen can potentially coordinate with the metal center, altering catalyst geometry.[1][5]

Part 2: Core Applications & Synthetic Pathways[2]

This building block acts as a divergent node, leading to three distinct pharmaceutical scaffolds.

Pathway A: Fluorinated Phthalazinones (PARP Inhibitor Scaffold)

This is the most commercially significant application.[1][2][3] The ortho-ester arrangement is the classic precursor motif for phthalazin-1(2H)-ones, the core pharmacophore of PARP inhibitors (e.g., Olaparib analogues).[1][2][3]

-

Mechanism:

-

Why this molecule? The C4-fluorine atom in the starting material becomes a C7- or C6-fluorine on the phthalazinone, a common substitution to tune the electronic properties of the drug's binding tail.[1][2][3]

Pathway B: Benzoxaboroles (Anti-inflammatory/Antimicrobial)

Benzoxaboroles are boron-heterocycles where the boron atom is part of a strained oxaborole ring.[1][2][3]

-

Mechanism: Selective reduction of the C2-ethoxycarbonyl group to a benzyl alcohol (using LiBH4 or DIBAL-H) triggers spontaneous cyclization between the alcohol oxygen and the adjacent boronic acid, releasing water.[1][2][3]

-

Therapeutic Relevance: This scaffold mimics the transition state of serine proteases and aminoacyl-tRNA synthetases (e.g., Tavaborole).[1][2][5][3]

Pathway C: Atropisomeric Biaryls

Due to the bulk of the C2-ester, coupling this boronic acid with other sterically demanding aryl halides (e.g., ortho-substituted pyridines) can generate axially chiral (atropisomeric) biaryls.[1][2][5][3] These are increasingly explored for disrupting protein-protein interactions.[1][2]

Part 3: Experimental Protocols

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Optimized for ortho-substituted boronic acids to prevent protodeboronation.[1][2]

Reagents:

-

Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)[1][2][5][3]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)[1][2][5][3]

-

Base: K₃PO₄ (3.0 equiv) - Use of anhydrous phosphate is critical to minimize hydrolysis.[1][2][3]

-

Solvent: Toluene/Water (10:[1][5]1) or 1,4-Dioxane (dry).[1][2][3]

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with the aryl halide, boronic acid, and base. Cycle vacuum/nitrogen (3x) to remove O₂ (competitor for the phosphine ligand).[1][2]

-

Catalyst Addition: Add the Palladium precatalyst and ligand under a positive stream of nitrogen.[1][2]

-

Activation: Heat to 80–100°C for 4–12 hours. Monitor by HPLC/UPLC.

-

Workup: Filter through Celite to remove Pd black.[1][2] Partition between EtOAc and water.[1][2] Wash organic layer with brine.[1][2]

Protocol 2: One-Pot Cyclization to Phthalazinone

Conversion of the Suzuki product to the heterocycle.[1][2]

-

Dissolution: Dissolve the crude biaryl ester from Protocol 1 in Ethanol (0.2 M).

-

Reagent: Add Hydrazine Monohydrate (5.0 equiv).

-

Reflux: Heat to reflux (78°C) for 2–4 hours. A white precipitate (the phthalazinone) often forms directly.[1][2]

-

Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol and diethyl ether.[1][2]

Part 4: Data & Visualization[2][4]

Catalyst Performance Comparison (Suzuki Coupling)

Table 1: Yield of coupled biaryl product using this compound with 4-bromobenzonitrile.

| Catalyst System | Ligand Type | Base | Solvent | Yield (%) | Notes |

| Pd(PPh₃)₄ | Monodentate | Na₂CO₃ | DME/H₂O | 45% | Sluggish; significant deboronation.[1][2] |

| Pd(dppf)Cl₂ | Bidentate | K₂CO₃ | Dioxane | 68% | Moderate conversion.[1][2][5][3] |

| Pd(OAc)₂ / SPhos | Buchwald (Biaryl) | K₃PO₄ | Toluene | 92% | Excellent steric tolerance.[1][2][5][3] |

| Pd(OAc)₂ / XPhos | Buchwald (Biaryl) | K₃PO₄ | THF | 88% | Good, but SPhos is superior for ortho-esters.[1][2][5][3] |

Divergent Synthesis Pathway Diagram

The following diagram illustrates the chemical logic flow from the starting material to final bioactive scaffolds.

Figure 1: Divergent synthetic utility of the scaffold. The ortho-ester is the pivot point for heterocycle formation.[1][2]

Mechanistic Logic of SPhos Efficacy

The following diagram details why SPhos is required to overcome the steric hindrance of the 2-ethoxycarbonyl group.

Figure 2: The bulky SPhos ligand facilitates the difficult transmetallation step hindered by the ortho-ester.

References

-

Schierle, S., et al. (2021).[1][2][5][3][6] "Development and in vitro Profiling of Dual FXR/LTA4H Modulators." ResearchGate.[1][2] Available at: [Link]

-

Adamczyk-Woźniak, L., et al. (2015).[1][2] "Benzoxaboroles – Old compounds with new applications."[1][2][3] Journal of Organometallic Chemistry. (Review of benzoxaborole synthesis from 2-substituted boronic acids).

-

Martin, R., & Buchwald, S. L. (2008).[1][5][3] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society.[1][7] (Foundational protocol for SPhos/XPhos in sterically hindered couplings). Available at: [Link]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 44346896, this compound."[1][2] Available at: [Link][1][2][5][3]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. innospk.com [innospk.com]

- 5. researchgate.net [researchgate.net]

- 6. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

use of (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid in pharmaceutical intermediate synthesis

Executive Summary & Chemical Profile

(2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid is a specialized organoboron building block characterized by three distinct functional handles: a boronic acid for cross-coupling, an ortho-ester for cyclization, and a para-fluorine atom for metabolic stability.

This molecule is a "linchpin" intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and VEGFR kinase inhibitors . Its primary utility lies in constructing fluorinated phthalazin-1(2H)-one and phenanthridinone cores—privileged scaffolds in oncology drug discovery.

Key Chemical Attributes:

-

Metabolic Shielding: The C4-Fluorine atom blocks metabolic oxidation at the para-position, a common clearance pathway for phenyl rings (metabolic soft spot blocking).

-

Cyclization Handle: The C2-Ethoxycarbonyl group serves as a masked electrophile. Post-coupling, it reacts with nucleophiles (hydrazines, amines) to form fused heterocyclic rings.

-

Reactivity Challenge: The ortho-ester creates steric bulk and electronic effects that can accelerate protodeboronation (C-B bond cleavage) under standard Suzuki conditions, necessitating optimized protocols.

Strategic Application: The "Coupling-Cyclization" Cascade

The most powerful application of this reagent is the Modular Assembly of Fused Heterocycles . Instead of building a complex core from scratch, researchers use this boronic acid to install a pre-functionalized aromatic ring onto a halide scaffold, followed by ring closure.

Core Workflow (DOT Diagram)

Figure 1: The strategic workflow for converting the boronic acid precursor into fused heterocyclic drug scaffolds.

Critical Reaction Parameters

Successful utilization requires navigating the stability issues inherent to ortho-substituted boronic acids.

| Parameter | Recommendation | Rationale |

| Catalyst System | Pd(dppf)Cl₂·DCM or XPhos Pd G2 | The ortho-ester creates steric hindrance. Bidentate ligands like dppf prevent catalyst decomposition; Buchwald precatalysts (XPhos) accelerate transmetallation in hindered systems. |

| Base Selection | K₃PO₄ or K₂CO₃ (Avoid strong alkoxides) | Strong bases (e.g., NaOtBu) promote protodeboronation. Mild carbonate or phosphate bases buffer the pH to maintain boronate stability. |

| Solvent System | 1,4-Dioxane/Water (4:1) | A biphasic system is crucial. Water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while Dioxane solubilizes the organic ester. |

| Temperature | 80°C - 100°C | Sufficient energy is needed to overcome the steric barrier of the ortho-ester during the transmetallation step. |

Detailed Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: To couple this compound with a heteroaryl bromide (e.g., 2-bromo-5-formylpyridine) while preserving the ester group.

Materials:

-

This compound (1.2 equiv)

-

Heteroaryl Bromide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial with the Heteroaryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 254 mg), and K₂CO₃ (2.5 mmol, 345 mg).

-

Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg) quickly under positive inert gas pressure.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm).

-

Note: The biphasic mixture requires high agitation rates for effective phase transfer.

-

-

Monitoring: Monitor via LC-MS at 2 hours. Look for the consumption of the bromide and the appearance of the Biaryl Ester mass (M+1).

-

Checkpoint: If protodeboronation (formation of ethyl 3-fluorobenzoate) is observed, lower temperature to 80°C and switch base to K₃PO₄.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: One-Pot Cascade to Fluorinated Phthalazinones

Objective: To convert the biaryl intermediate directly into a phthalazinone scaffold (common in PARP inhibitors).

Prerequisite: The coupling partner from Protocol A must contain a formyl (-CHO) or acyl (-COR) group at the ortho position relative to the coupling site.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude Biaryl Ester (from Protocol A) in Ethanol (0.1 M concentration).

-

Reagent Addition: Add Hydrazine Monohydrate (5.0 equiv).

-

Cyclization: Reflux the mixture (80°C) for 4–6 hours.

-

Mechanism:[2] Hydrazine attacks the aldehyde first (forming a hydrazone), followed by intramolecular nucleophilic attack on the ethoxycarbonyl ester, releasing ethanol and closing the ring.

-

-

Precipitation: Cool the reaction mixture to 0°C. The phthalazinone product often precipitates as a white/off-white solid.

-

Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

Mechanistic Insight & Troubleshooting

The "Ortho-Effect" in Transmetallation

The primary failure mode in using this reagent is Protodeboronation . The ester group at the C2 position is electron-withdrawing, which stabilizes the intermediate boronate anion but also makes the C-B bond susceptible to hydrolytic cleavage before the palladium can transmetallate.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted Halide | Incomplete Transmetallation | Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands accelerate transmetallation for sterically hindered substrates. |

| Formation of Ethyl 3-fluorobenzoate | Protodeboronation | The reaction is too basic or too wet. Use anhydrous conditions with CsF (Cesium Fluoride) as the base in pure Dioxane/Toluene. |

| Ester Hydrolysis (Acid formation) | Saponification | Avoid NaOH or LiOH. Stick to mild carbonate bases (K₂CO₃) and ensure reaction time is minimized at high temperatures. |

Pathway Visualization (DOT Diagram)

Figure 2: Mechanistic pathway highlighting the competition between productive transmetallation and the destructive protodeboronation side reaction.

References

-

Synthesis of Phthalazinones via Suzuki Coupling

- Title: "Highly efficient synthesis of N-substituted isoindolinones and phthalazinones using Pt nanowires as c

- Source:N

-

URL:[Link]

-

Stability of Ortho-Substituted Boronic Esters

-

Fluorine in Drug Discovery (Metabolic Stability)

-

General Suzuki-Miyaura Protocols

Sources

- 1. scholarship.claremont.edu [scholarship.claremont.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

synthesis of 2-aryl-5-fluorobenzoates using cross-coupling reactions

Application Note: High-Efficiency Synthesis of 2-Aryl-5-Fluorobenzoates via Sterically Demanding Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Importance